![molecular formula C39H27N3 B12632548 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene CAS No. 921205-08-5](/img/structure/B12632548.png)
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene is an organic compound with the chemical formula C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its unique structure, which includes three pyridine groups attached to a central benzene ring. It is widely used in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells .
Méthodes De Préparation
The synthesis of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-aminophenylboronic acid with 1,3,5-triiodobenzene in the presence of a palladium catalyst (Pd(OAc)₂) and a base such as barium hydroxide (Ba(OH)₂) . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Analyse Des Réactions Chimiques
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The pyridine groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions[][3].
Applications De Recherche Scientifique
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of luminescent materials, including OLEDs and fluorescent dyes for sensing and imaging applications[][4].
Biology: The compound’s unique structure allows it to be used in the development of molecular receptors and sensors for biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene involves its role as an electron-transport layer and hole-blocking layer in organic electronic devices. The compound’s electron-deficient pyridine groups and high triplet energy level facilitate efficient electron transport and hole blocking, leading to improved device performance . The molecular targets and pathways involved include the interaction with electron and hole transport materials, enhancing the overall efficiency of the devices.
Comparaison Avec Des Composés Similaires
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(2-methylphenyl)benzene: This compound has methyl groups instead of pyridine groups, resulting in different electronic properties.
1,3,5-Tris(4-formylphenyl)benzene: This compound contains formyl groups, which can undergo different chemical reactions compared to pyridine groups.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound is used in OLEDs and has different photophysical properties compared to this compound.
This compound stands out due to its high triplet energy level and electron-deficient pyridine groups, making it highly effective as an electron-transport and hole-blocking material in organic electronic devices .
Propriétés
Numéro CAS |
921205-08-5 |
|---|---|
Formule moléculaire |
C39H27N3 |
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
2-[3-[3,5-bis(3-pyridin-2-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C39H27N3/c1-4-19-40-37(16-1)31-13-7-10-28(22-31)34-25-35(29-11-8-14-32(23-29)38-17-2-5-20-41-38)27-36(26-34)30-12-9-15-33(24-30)39-18-3-6-21-42-39/h1-27H |
Clé InChI |
LRDHDNAFIVTEHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=N5)C6=CC=CC(=C6)C7=CC=CC=N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


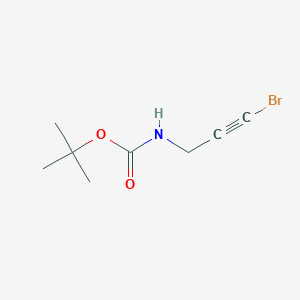
![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)

![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
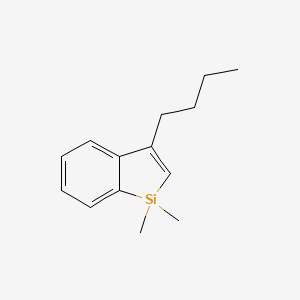
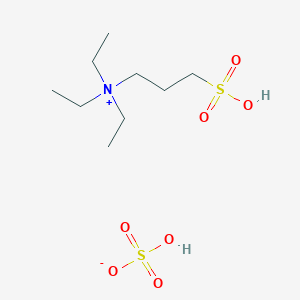
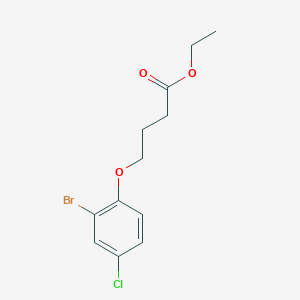
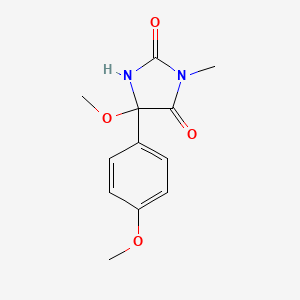
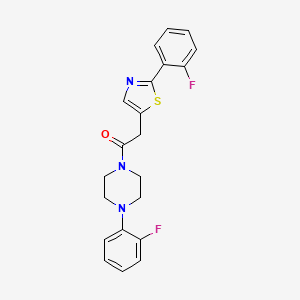
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)


